2-Bromo-4-(chloromethoxy)-1-methylbenzene
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Overview
Description
2-Bromo-4-(chloromethoxy)-1-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chloromethoxy group at the fourth position, and a methyl group at the first position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethoxy)-1-methylbenzene typically involves the bromination and chloromethoxylation of 1-methylbenzene (toluene). One common method includes the following steps:
Bromination: Toluene is brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 2-bromo-1-methylbenzene.
Chloromethoxylation: The 2-bromo-1-methylbenzene is then reacted with chloromethyl methyl ether (ClCH2OCH3) in the presence of a base like sodium hydride (NaH) to introduce the chloromethoxy group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chloromethoxy)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-substituted-4-(chloromethoxy)-1-methylbenzenes.
Oxidation: Formation of 2-bromo-4-(chloromethoxy)benzoic acid.
Reduction: Formation of 4-(chloromethoxy)-1-methylbenzene.
Scientific Research Applications
2-Bromo-4-(chloromethoxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethoxy)-1-methylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.
2-Bromo-4-chloroacetophenone: Similar structure but with an acetyl group instead of a methyl group.
2-Bromo-4-chloroanisole: Similar structure but with a methoxy group instead of a chloromethoxy group.
Uniqueness
2-Bromo-4-(chloromethoxy)-1-methylbenzene is unique due to the presence of both bromine and chloromethoxy substituents on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H8BrClO |
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Molecular Weight |
235.50 g/mol |
IUPAC Name |
2-bromo-4-(chloromethoxy)-1-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-6-2-3-7(11-5-10)4-8(6)9/h2-4H,5H2,1H3 |
InChI Key |
WGPBPAMHUWIQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCl)Br |
Origin of Product |
United States |
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